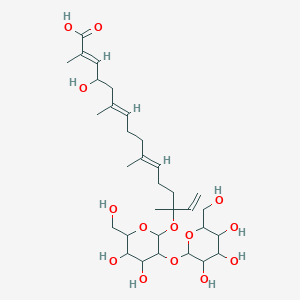

Capsianoside I

Description

Properties

CAS No. |

121924-04-7 |

|---|---|

Molecular Formula |

C32H52O14 |

Molecular Weight |

660.7 g/mol |

IUPAC Name |

(2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoic acid |

InChI |

InChI=1S/C32H52O14/c1-6-32(5,12-8-11-17(2)9-7-10-18(3)13-20(35)14-19(4)29(41)42)46-31-28(26(39)24(37)22(16-34)44-31)45-30-27(40)25(38)23(36)21(15-33)43-30/h6,10-11,14,20-28,30-31,33-40H,1,7-9,12-13,15-16H2,2-5H3,(H,41,42)/b17-11+,18-10+,19-14+/t20?,21-,22-,23-,24-,25+,26+,27-,28-,30+,31+,32?/m1/s1 |

InChI Key |

ISQUNAAALVXWGI-PGEVILJJSA-N |

Isomeric SMILES |

C/C(=C\CCC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/CC/C=C(\C)/CC(/C=C(\C)/C(=O)O)O |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)CCC=C(C)CC(C=C(C)C(=O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Capsianoside I: A Technical Guide to its Discovery, Natural Origins, and Isolation

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of Capsianoside I, a diterpene glycoside found in Capsicum species. This guide details its initial discovery, identifies its natural sources, and presents a composite experimental protocol for its isolation. Furthermore, it explores a potential signaling pathway based on the activities of structurally related compounds.

Discovery

This compound was first reported in 1990 by a team of researchers led by Izumitani.[1] Their work, published in the Chemical and Pharmaceutical Bulletin, detailed the discovery of a series of novel acyclic diterpene glycosides, which they named capsianosides, from the fruits of various Capsicum annuum species.[1] This initial study laid the groundwork for further investigation into this new class of plant-derived compounds.

Natural Sources of this compound

This compound is a naturally occurring compound found primarily in the fruits of various species within the Capsicum genus, which belongs to the Solanaceae family.[1][2] These plants are cultivated worldwide for their use as vegetables, spices, and as a source of various bioactive compounds.[1] The primary documented sources of this compound are different cultivars of Capsicum annuum.

The table below summarizes the natural sources of this compound and related capsianosides. The quantitative yield of this compound can vary depending on the specific cultivar, growing conditions, and extraction methods.

| Plant Species | Cultivar/Variety | Plant Part | Compound(s) Identified | Reference |

| Capsicum annuum | Various | Fruits | This compound and other capsianosides (A-F, II-V) | [1] |

| Capsicum annuum L. | Sweet Pepper | Fruits (Pericarp) | This compound, III, IV, VIII, IX | [2] |

| Capsicum annuum L. var. acuminatum | Acuminatum | Ripe Fruits | Capsianoside VII | |

| Capsicum annuum L. | Paprika and Jalapeño | Fruits | Capsianosides II, VIII, IX, X, XIII, XV, XVI | |

| Capsicum annuum L. | Hot Red Pepper (used in Kimchi) | Dried Fruits | Capsianosides I', II, III, C, D, E, F |

Experimental Protocols: Isolation of this compound

The following is a composite, detailed methodology for the isolation of this compound from Capsicum annuum fruits, based on established protocols for the extraction of capsianosides and other diterpene glycosides.

Extraction

-

Sample Preparation: Fresh, ripe fruits of Capsicum annuum are harvested, washed, and the pericarps are separated from the seeds. The pericarp is then lyophilized (freeze-dried) and ground into a fine powder.

-

Solvent Extraction: The powdered pericarp is subjected to solvent extraction. A common method involves maceration with 80% ethanol (B145695) at room temperature. The extraction is typically carried out in multiple stages with the aid of ultrasonication to enhance efficiency.

-

Concentration: The resulting ethanolic extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Fractionation

-

Solid-Phase Extraction (SPE): The concentrated crude extract is subjected to solid-phase extraction to separate compounds based on their polarity. A C18 SPE cartridge is commonly used for this purpose.

-

Elution Gradient: The extract is loaded onto the conditioned C18 column. A stepwise elution is then performed with solvents of decreasing polarity. A typical gradient might involve:

-

100% Water (to elute highly polar compounds)

-

40% Methanol (B129727) in water

-

70% Methanol in water (this fraction typically contains the more lipophilic compounds, including capsianosides)

-

100% Methanol

-

Purification

-

Column Chromatography: The 70% methanol fraction, which is enriched with capsianosides, is further purified using column chromatography. A silica (B1680970) gel column is often employed.

-

Solvent System: A gradient of petroleum ether and chloroform (B151607) is used as the mobile phase to separate the different compounds within the fraction.

-

High-Performance Liquid Chromatography (HPLC): The fractions collected from the silica gel column that show the presence of this compound (as determined by thin-layer chromatography or a preliminary HPLC run) are then subjected to preparative HPLC for final purification.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient system of acetonitrile (B52724) and water is commonly employed.

-

Detection: A Diode-Array Detector (DAD) is used to monitor the elution of compounds at specific wavelengths (e.g., 280 nm and 330 nm).

-

-

Structure Elucidation: The purified this compound is then subjected to spectroscopic analysis to confirm its structure. This involves:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to elucidate the detailed chemical structure.

-

Potential Signaling Pathway of this compound

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, the biological activities of other compounds from Capsicum, such as capsaicin, provide a basis for a hypothetical mechanism of action. Capsaicin is a well-known activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the AMP-activated protein kinase (AMPK) pathway. Given that this compound is also a bioactive compound from the same plant source, it is plausible that it may interact with similar cellular signaling cascades.

Below is a diagram illustrating a potential signaling pathway that could be influenced by this compound, based on the known effects of other Capsicum-derived compounds.

Caption: Potential signaling cascade initiated by this compound.

This proposed pathway suggests that this compound may activate the TRPV1 channel, leading to an influx of calcium ions. This increase in intracellular calcium could then activate Calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ), which in turn phosphorylates and activates AMPK. Activated AMPK would then modulate the activity of various downstream targets, leading to changes in cellular processes such as metabolism and autophagy. It is important to note that this is a hypothetical pathway and requires experimental validation for this compound.

Conclusion

This compound represents an intriguing natural product from the widely consumed Capsicum annuum. While its initial discovery and natural sources are well-documented, further research is needed to fully elucidate its biological activities and the specific signaling pathways through which it exerts its effects. The methodologies for its isolation are established, providing a clear path for obtaining pure compound for further pharmacological studies. The potential for this compound to interact with key cellular signaling pathways, such as the TRPV1/AMPK axis, makes it a promising candidate for future drug development and therapeutic applications.

References

The Biosynthesis of Capsianoside I in Capsicum annuum: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capsianosides, a class of acyclic diterpenoid glycosides unique to the Capsicum genus, are gaining attention for their potential bioactivities, including anti-herbivore and anticancer properties. Understanding their biosynthesis is crucial for metabolic engineering, crop improvement, and exploring their pharmacological potential. This technical guide provides a detailed overview of the current understanding of the biosynthetic pathway of Capsianoside I in Capsicum annuum. Recent genomic and metabolomic studies have identified key enzymatic steps, from the universal diterpenoid precursor geranylgeranyl pyrophosphate (GGPP) to the formation of the acyclic diterpene aglycone and its subsequent glycosylation. A significant breakthrough has been the identification of a gene cluster of UDP-glycosyltransferases (UGTs) on chromosome 9, which is responsible for the characteristic glycosylation patterns of capsianosides. This document outlines the proposed enzymatic sequence, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the pathway and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction

Capsicum annuum (pepper) is a globally significant crop, valued not only for its culinary uses but also as a rich source of bioactive secondary metabolites.[1] Beyond the well-known capsaicinoids responsible for pungency, peppers synthesize a diverse array of compounds, including the species-specific capsianosides.[2] These are acyclic diterpene glycosides, with this compound being a prominent member of this family.[3] The biosynthesis of these complex molecules involves the convergence of primary isoprenoid metabolism and a series of specific enzymatic modifications, including oxidation and glycosylation, that generate their structural diversity.[1] The genetic and biochemical elucidation of this pathway is a recent development, primarily driven by integrated omics approaches such as genome-wide association studies (GWAS) and quantitative trait loci (QTL) mapping.[1][4] This guide synthesizes these findings to present a cohesive model of this compound biosynthesis.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages:

-

Formation of the Diterpene Aglycone: The synthesis of the C20 acyclic diterpene backbone from the primary metabolite precursor, geranylgeranyl pyrophosphate (GGPP).

-

Glycosylation of the Aglycone: The sequential attachment of sugar moieties to the diterpene backbone, catalyzed by specific UDP-glycosyltransferases (UGTs), to yield the final this compound structure.

Stage 1: Aglycone Formation

The pathway begins in the plastid with the methylerythritol 4-phosphate (MEP) pathway, which produces the universal C20 precursor for all diterpenoids, geranylgeranyl pyrophosphate (GGPP).[2] The subsequent steps involve the formation of the specific acyclic diterpene backbone of capsianosides.

-

GGPP Synthesis: GGPP is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks from the MEP pathway. The enzyme Geranylgeranyl Pyrophosphate Synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP.[1] A candidate gene for this enzyme, CA10g01050, has been identified through QTL analysis in C. annuum.[2]

-

Diterpene Backbone Formation: GGPP is then converted into the initial acyclic diterpene skeleton by a Terpene Synthase (TPS) . While the specific TPS responsible for the capsianoside backbone has not yet been functionally characterized in vitro, QTL studies have identified candidate TPS genes on chromosomes 3 and 11 that are associated with the accumulation of various terpenoids.[2] This enzymatic step is crucial as it defines the fundamental acyclic structure of the aglycone.

-

Hydroxylation/Oxidation: Following the initial cyclization or, in this case, the formation of the acyclic structure, the diterpene hydrocarbon undergoes one or more hydroxylation steps. These reactions are typically catalyzed by Cytochrome P450 monooxygenases (CYP450s) .[2] These enzymes are responsible for introducing hydroxyl groups at specific positions on the aglycone, creating the sites for subsequent glycosylation. QTL mapping has associated capsianoside derivatives with three cytochrome P450 enzymes on chromosome 12 (CA12g22250, CA12g22240, and CA12g22000), suggesting their role in this decoration phase.[2] The product of these reactions is the direct aglycone precursor to this compound.

Stage 2: Glycosylation

The final and defining stage in the biosynthesis of this compound is the attachment of a disaccharide moiety to the aglycone. This process is catalyzed by a series of UDP-glycosyltransferases.

-

Sequential Glycosylation: The capsianoside aglycone is first glycosylated with a glucose molecule, and this is followed by the addition of a second sugar molecule to form the final disaccharide chain. This critical "decoration" step is controlled by a metabolic hotspot on chromosome 9.[2]

-

The UGT Gene Cluster: A significant finding was the identification of a gene cluster containing eleven UDP-glycosyltransferases (UGTs) within a 286.3 kb region on chromosome 9.[2] This cluster is primarily responsible for the chemical diversity of monomeric capsianosides in pepper fruit.[1] Transient overexpression experiments have confirmed that these UGTs are responsible for the glycosylation of capsianoside derivatives.[2] While the specific activity and order of action for each of the eleven UGTs in synthesizing this compound are still under investigation, it is this cluster that collectively carries out the final steps of the pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Genome‐wide association analysis and linkage mapping decipher the genetic control of primary metabolites and quality traits in Capsicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The genetic architecture of the pepper metabolome and the biosynthesis of its signature capsianoside metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Capsianoside I: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsianoside I is a naturally occurring acyclic diterpene glycoside found in the fruits of sweet pepper (Capsicum annuum L.).[1][2] As a member of the capsianoside family of compounds, it has garnered interest within the scientific community for its potential biological activities, including anticancer properties.[1][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological significance.

Physical and Chemical Properties

While extensive experimental data for some physical properties of this compound remains to be fully elucidated in the literature, a combination of computed data and information from related compounds allows for a detailed characterization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Structure | (2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoic acid | PubChem[4] |

| Molecular Formula | C₃₂H₅₂O₁₄ | PubChem[4] |

| Molecular Weight | 660.7 g/mol | PubChem[4] |

| CAS Number | 121924-04-7 | TargetMol[5] |

| Appearance | Crystalline solid (presumed) | General knowledge |

| Melting Point | Not explicitly reported | - |

| Boiling Point | Not explicitly reported | - |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and DMSO.[6][7] Limited aqueous solubility is expected, similar to other capsaicinoids.[8] | Cayman Chemical[6], Turgut et al. (2004)[8] |

| Storage Stability | As a powder, stable for 3 years at -20°C. In solvent, stable for 1 year at -80°C.[5] | TargetMol[5] |

| Computed XLogP3 | 0.8 | PubChem[4] |

Experimental Protocols

Isolation and Purification of this compound from Capsicum annuum

The following protocol is based on methodologies described for the isolation of capsianosides from sweet pepper fruits.[1][9]

1. Plant Material and Extraction:

-

Fresh sweet pepper fruits (cv. Ajfos) are harvested at full maturity, washed, dried, and cut into 1 cm cubes.

-

The material is frozen at -18°C and then lyophilized for 72 hours at -80°C and 0.04 mbar.[9]

-

The lyophilized pepper is ground and extracted with 80% ethanol (1:100 m/v) using ultrasonic-bath-assisted extraction for 10 minutes, repeated twice.[9]

-

The ethanol extracts are combined, filtered, and evaporated under vacuum at 40°C.

2. Fractionation:

-

The concentrated extract is subjected to Solid Phase Extraction (SPE) using a C18 cartridge to separate fractions with varying hydrophilicity.

-

A 70% methanol-water fraction (lipophilic fraction) is collected, which is enriched with capsianoside derivatives.[1]

3. Chromatographic Purification:

-

The lipophilic fraction is further purified using medium pressure liquid chromatography (MPLC) on a Büchi apparatus with a C18 column.

-

A methanol-water gradient (0-100% methanol) is used for elution.[9]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) on cellulose (B213188) coated plates.

-

Final purification is achieved by high-performance liquid chromatography (HPLC) on a Eurospher 100-C18 column (8 mm × 300 mm, 10 µm) with a gradient of acetonitrile-water as the mobile phase. A UV-Vis detector set at 254 nm is used for monitoring.[9]

Workflow for the Isolation of this compound

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectra are recorded on a Bruker Advance 500 spectrometer.

-

Samples are dissolved in deuterated methanol (B129727) (CD₃OD).

-

¹H-NMR spectra are acquired at 500 MHz and ¹³C-NMR spectra at 125 MHz.[10]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| Aglycone | ||

| 1 | 171.5 | |

| 2 | 129.8 | 5.75 (s) |

| 3 | 142.1 | |

| 4 | 76.5 | 4.25 (t, 6.5) |

| 5 | 39.9 | 2.15 (m) |

| 6 | 125.9 | 5.15 (t, 7.0) |

| 7 | 136.2 | |

| 8 | 40.8 | 2.05 (m) |

| 9 | 27.4 | 2.10 (m) |

| 10 | 125.1 | 5.10 (t, 7.0) |

| 11 | 139.5 | |

| 12 | 40.1 | 2.20 (m) |

| 13 | 30.1 | 1.55 (m) |

| 14 | 82.1 | |

| 15 | 145.9 | 5.20 (dd, 17.5, 1.5), 5.05 (dd, 11.0, 1.5) |

| 16 | 114.2 | 5.95 (dd, 17.5, 11.0) |

| 17 | 16.2 | 1.80 (s) |

| 18 | 16.0 | 1.65 (s) |

| 19 | 23.5 | 1.30 (s) |

| 20 | 23.1 | 1.30 (s) |

| Glucosyl (Inner) | ||

| 1' | 104.2 | 4.35 (d, 7.8) |

| 2' | 83.1 | 3.40 (m) |

| 3' | 78.1 | 3.50 (m) |

| 4' | 71.8 | 3.30 (m) |

| 5' | 78.2 | 3.45 (m) |

| 6' | 62.9 | 3.85 (m), 3.70 (m) |

| Glucosyl (Outer) | ||

| 1'' | 105.1 | 4.50 (d, 7.8) |

| 2'' | 75.2 | 3.25 (m) |

| 3'' | 78.0 | 3.40 (m) |

| 4'' | 71.6 | 3.35 (m) |

| 5'' | 78.1 | 3.30 (m) |

| 6'' | 62.8 | 3.80 (m), 3.65 (m) |

Data adapted from De Marino et al., 2006. Note: Assignments are based on comparison with structurally similar compounds and may require further 2D NMR analysis for definitive confirmation.[10]

2. Mass Spectrometry (MS):

-

Electrospray Ionization Mass Spectrometry (ESI-MS) is performed for molecular weight determination and fragmentation analysis.

-

High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.[2]

3. Infrared (IR) and UV-Vis Spectroscopy:

-

UV-Vis spectroscopy on related capsaicinoids shows absorption maxima around 230 and 281 nm.[6]

Biological Activity and Mechanism of Action

Capsianosides, including this compound, have demonstrated noteworthy biological activities, particularly in the realm of cancer research.

Anticancer Activity

A lipophilic fraction of sweet pepper extract, primarily containing capsianoside derivatives, has shown significant cytotoxicity against human prostate cancer cells (PC-3) with an IC₅₀ value of 51 µg/mL.[1][3] This fraction was found to be less toxic to normal fibroblast cells (L929), suggesting a degree of cancer cell-specific cytotoxicity.[1]

While the precise signaling pathway for this compound's anticancer effects is still under investigation, the mechanisms of structurally related compounds like capsaicin (B1668287) provide valuable insights. Capsaicin is known to induce apoptosis in cancer cells through various pathways, including the modulation of transcription factors such as NF-κB and STAT3, and the generation of reactive oxygen species (ROS).[11][12] It is plausible that capsianosides exert their effects through similar or overlapping pathways.

Potential Anticancer Signaling Pathway of Capsianosides

Conclusion

This compound is a promising bioactive compound from a common dietary source. This guide has summarized its key physical and chemical properties, provided detailed experimental protocols for its study, and highlighted its potential as an anticancer agent. Further research is warranted to fully elucidate its physical properties, delineate its precise mechanisms of biological action, and explore its full therapeutic potential in drug development.

References

- 1. Anticancer Potential and Capsianosides Identification in Lipophilic Fraction of Sweet Pepper (Capsicum annuum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Potential and Capsianosides Identification in Lipophilic Fraction of Sweet Pepper (Capsicum annuum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C32H52O14 | CID 56776259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. targetmol.cn [targetmol.cn]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of optimal water solubility of capsaicin for its usage as a non-toxic antifoulant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Potential and Capsianosides Identification in Lipophilic Fraction of Sweet Pepper (Capsicum annuum L.) | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer Activity of Natural and Synthetic Capsaicin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jidmr.com [jidmr.com]

The Biological Activity of Capsianoside I: A Technical Overview for Drug Discovery and Development

For Immediate Release

This whitepaper provides a comprehensive technical guide on the biological activities of Capsianoside I, a diterpene glycoside found in plants of the Capsicum genus. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Introduction

This compound is a member of the capsianoside family of acyclic diterpene glycosides, which are water-soluble compounds present in the fruits of various pepper species (Capsicum annuum L.).[1] While the pungent capsaicinoids have been extensively studied, non-pungent compounds like this compound are emerging as molecules of significant pharmacological interest. This document summarizes the current understanding of this compound's biological activities, including its anticancer, anti-inflammatory, and permeability-modulating effects, supported by available quantitative data, experimental methodologies, and proposed mechanisms of action.

Quantitative Biological Activity

While research specifically isolating and quantifying the biological activities of pure this compound is limited, studies on fractions rich in capsianosides provide valuable insights into its potential potency.

Table 1: Cytotoxic Activity of a Capsianoside-Rich Fraction (F3) from Capsicum annuum L. [2][3]

| Cell Line | Cell Type | IC50 (µg/mL) |

| PC-3 | Human Prostate Cancer | 51 |

| HCT116 | Human Colorectal Carcinoma | >100 |

| L929 | Mouse Normal Fibroblasts | 94 |

Note: The F3 fraction was identified as primarily containing capsianoside derivatives, including this compound.[2][3]

Key Biological Activities and Mechanisms of Action

Anticancer Potential

A lipophilic fraction of sweet pepper, rich in capsianosides including this compound, has demonstrated significant cytotoxic effects against human prostate cancer cells (PC-3) while showing lower toxicity to normal fibroblast cells (L929).[2][3] This suggests a degree of selectivity for cancer cells, a desirable characteristic for potential chemotherapeutic agents. The precise mechanism of action for this compound's anticancer activity is yet to be fully elucidated, but it is a promising area for further investigation.

Modulation of Chili Pepper Pungency and Analgesic Potential

Recent findings have identified this compound as a compound capable of suppressing the heat intensity of capsaicin.[4] This modulation of the pungency perception pathway suggests that this compound may interact with the transient receptor potential vanilloid 1 (TRPV1), the primary receptor for capsaicin. By attenuating nociceptive signaling without the intense burning sensation associated with pure capsaicin, this compound presents a potential avenue for the development of novel non-opioid analgesics.[4]

Effects on Tight Junction Permeability

Research on related capsianosides has shown that these compounds can modulate the permeability of tight junctions in intestinal Caco-2 cell monolayers.[5][6] Specifically, capsianoside F, a closely related compound, was found to decrease cellular G-actin content by 40% and increase F-actin content by 16%, suggesting an effect on cytoskeletal reorganization.[5][6] This mechanism is thought to alter the structure and permeability of tight junctions. Furthermore, the involvement of Protein Kinase C (PKC) inhibition in this process has been suggested.[5][6]

Figure 1: Putative signaling pathway for this compound-mediated increase in tight junction permeability.

Neuroprotective and Anti-Neuroinflammatory Effects

Leaf extracts from Capsicum spp. containing this compound have been shown to possess neuroprotective and anti-neuroinflammatory properties.[7] The protective activity in HT22 cells was associated with the inhibition of reactive oxygen species (ROS) generation and the regulation of the MAPK-JNK signaling pathway.[7] While this activity was observed for a complex extract, the presence of this compound suggests it may contribute to these effects.

Figure 2: Role of Capsicum extract containing this compound in neuroprotection.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of pure this compound are not extensively reported in the literature. However, based on the methodologies described in studies on capsianoside-rich fractions and related compounds, the following workflows can be proposed.

General Workflow for Isolation and Purification

Figure 3: General workflow for the isolation and identification of this compound.

In Vitro Cytotoxicity Assay Protocol

-

Cell Culture: Human cancer cell lines (e.g., PC-3, HCT116) and a normal cell line (e.g., L929) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach for 24 hours.

-

Treatment: The isolated this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).

-

Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Conclusion and Future Directions

This compound, a non-pungent diterpene glycoside from Capsicum species, exhibits a range of promising biological activities, including anticancer, potential analgesic, and anti-inflammatory effects. While current research provides a foundational understanding of its therapeutic potential, further studies are imperative. Future research should focus on:

-

Isolation and Purification: Development of optimized protocols for the large-scale isolation of pure this compound.

-

Quantitative Biological Evaluation: Comprehensive in vitro and in vivo studies to determine the specific potency (e.g., IC50, EC50) of pure this compound in various disease models.

-

Mechanism of Action: Detailed elucidation of the molecular targets and signaling pathways directly modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify key structural features for enhanced activity and improved pharmacokinetic properties.

The continued exploration of this compound holds significant promise for the discovery of novel therapeutic leads for a variety of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Potential and Capsianosides Identification in Lipophilic Fraction of Sweet Pepper (Capsicum annuum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Potential and Capsianosides Identification in Lipophilic Fraction of Sweet Pepper (Capsicum annuum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psecommunity.org [psecommunity.org]

- 5. Anticancer Activity of Region B Capsaicin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. What are PKC inhibitors and how do they work? [synapse.patsnap.com]

The Enigmatic Role of Capsianoside I in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsianoside I, an acyclic diterpene glycoside predominantly found in the fruits of Capsicum species, has emerged as a molecule of significant interest in the study of plant defense mechanisms.[1][2] As a non-pungent compound, its role has historically been overshadowed by the more extensively studied capsaicinoids. However, recent research has begun to unravel the subtle yet crucial contributions of this compound to a plant's ability to withstand biotic threats. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its role in plant defense, supported by quantitative data, detailed experimental protocols, and proposed signaling pathways.

Chemical Profile and Occurrence

This compound is a water-soluble glycoside, a characteristic that distinguishes it from the lipophilic capsaicinoids.[2] Its structure consists of a diterpenoid aglycone attached to a sugar moiety. The biosynthesis of capsianosides is a complex process involving a cluster of UDP-glycosyltransferases (UGTs), which are responsible for the glycosylation steps.[2][3] Genetic analyses have identified specific gene clusters on chromosome 9 in pepper that are associated with the biosynthesis of monomeric capsianosides, including this compound.[2]

Role in Plant Defense Mechanisms

The defensive properties of this compound are multifaceted, contributing to both direct and indirect defense strategies. Its anti-herbivore effects have been noted, suggesting a role in deterring feeding by pests.[2] Furthermore, capsianosides are implicated in defense-related responses within the plant, potentially through their ability to chelate calcium ions (Ca2+).[2]

Quantitative Data on this compound and Plant Defense

While direct dose-response studies on the effect of purified this compound on pathogen growth or defense gene expression are still emerging, correlational data from metabolomic studies provide valuable insights.

| Plant Species | Variety/Condition | This compound Concentration | Associated Defense Response | Reference |

| Capsicum annuum | Resistant to herbivores | Higher levels detected in metabolomic profiles | Implicated in anti-herbivore defense | [2] |

| Capsicum spp. | Genotypes with enhanced disease resistance | Elevated capsianoside content observed | Correlation with general defense-related responses | [2][3] |

| Capsicum annuum | Comparison of resistant and susceptible cultivars to Phytophthora capsici | Higher constitutive and induced levels in resistant cultivars | Potential role in resistance to oomycete pathogens | [4] |

Table 1: Quantitative and Correlative Data on this compound in Plant Defense. This table summarizes findings from various studies that link the concentration of capsianosides to plant defense responses.

Experimental Protocols

Isolation and Quantification of this compound from Capsicum Tissue

This protocol outlines a general method for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fresh or lyophilized Capsicum fruit tissue

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (optional, for improved peak shape)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a C18 column and a UV or Mass Spectrometry (MS) detector

-

This compound standard (if available for absolute quantification)

Procedure:

-

Sample Preparation: Freeze a known weight of Capsicum tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Add a defined volume of 80% methanol to the powdered tissue (e.g., 10 mL per 1 g of tissue). Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with or without 0.1% formic acid. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 210-230 nm) or MS detection for more specific identification and quantification.

-

-

Quantification: Create a calibration curve using a serial dilution of a this compound standard. Compare the peak area of this compound in the sample to the calibration curve to determine its concentration. If a standard is unavailable, relative quantification can be performed by comparing peak areas between different samples.[5][6]

In Vitro Bioassay of this compound against Phytophthora capsici

This protocol describes a method to assess the direct inhibitory effect of this compound on the mycelial growth of the oomycete pathogen Phytophthora capsici.

Materials:

-

Pure culture of Phytophthora capsici

-

V8 juice agar (B569324) or another suitable growth medium

-

Sterile Petri dishes

-

Purified this compound

-

Sterile water or a suitable solvent for this compound

-

Sterile cork borer or scalpel

-

Incubator

Procedure:

-

Media Preparation: Prepare V8 juice agar plates. If this compound is water-soluble, it can be filter-sterilized and added to the molten agar before pouring the plates to achieve the desired final concentrations. If a solvent is used, ensure the final solvent concentration in control plates is the same and does not inhibit fungal growth.

-

Inoculation: From a fresh, actively growing culture of P. capsici, cut a small agar plug (e.g., 5 mm diameter) using a sterile cork borer.

-

Incubation: Place the agar plug, mycelial side down, in the center of the V8 juice agar plates containing different concentrations of this compound and control plates.

-

Growth Measurement: Incubate the plates in the dark at a suitable temperature for P. capsici growth (e.g., 25°C). Measure the diameter of the mycelial colony at regular intervals (e.g., every 24 hours) for several days.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration of this compound compared to the control. This can be used to determine the EC50 (half-maximal effective concentration) value.[7][8]

Herbivore Feeding Preference Bioassay

This protocol outlines a choice-test to determine if this compound deters feeding by a generalist herbivore.

Materials:

-

Leaf discs from a host plant (e.g., pepper or a model plant like Arabidopsis thaliana)

-

Purified this compound

-

Solvent for this compound (e.g., water or a mild detergent solution)

-

Herbivorous insects (e.g., larvae of Spodoptera littoralis)

-

Petri dishes

-

Filter paper

Procedure:

-

Leaf Disc Preparation: Using a cork borer, cut uniform leaf discs from healthy plants.

-

Treatment: Prepare a solution of this compound at a physiologically relevant concentration. Apply a known volume of the this compound solution to one half of the leaf discs and an equal volume of the solvent (control) to the other half. Allow the discs to dry.

-

Experimental Setup: In a Petri dish lined with moist filter paper, place one this compound-treated leaf disc and one control leaf disc on opposite sides.

-

Insect Introduction: Introduce a single herbivore larva into the center of the Petri dish.

-

Observation: After a set period (e.g., 24 hours), measure the area of each leaf disc consumed. This can be done using image analysis software.

-

Data Analysis: Compare the consumed area of the treated versus the control leaf discs to determine if there is a significant feeding preference.[1][9][10]

Signaling Pathways Involving this compound

The precise signaling pathway through which this compound exerts its defensive functions is an active area of research. A leading hypothesis centers on its potential to chelate cytosolic calcium (Ca2+), thereby modulating calcium-dependent signaling cascades.

Figure 1: Proposed Signaling Pathway of this compound in Plant Defense. This diagram illustrates the hypothetical mechanism where this compound, induced by biotic stress, chelates intracellular calcium, thereby modulating downstream defense signaling pathways such as the ROS burst, MAPK cascades, and phytohormone signaling, ultimately leading to the expression of defense-related genes and an enhanced defense response.

Figure 2: General Experimental Workflow for Studying this compound. This flowchart outlines the key steps from the extraction of this compound from plant material to its use in various bioassays to elucidate its role in plant defense.

Future Directions

The study of this compound in plant defense is a burgeoning field with many unanswered questions. Future research should focus on:

-

Quantitative Dose-Response Studies: Elucidating the precise concentrations at which this compound elicits defense responses.

-

Signaling Pathway Validation: Using techniques such as calcium imaging and analysis of protein phosphorylation to confirm the proposed signaling pathway.

-

Genetic Studies: Employing gene silencing or overexpression of key biosynthetic genes (e.g., UGTs) to directly assess the impact of altered this compound levels on plant defense.

-

Interaction with other Defense Compounds: Investigating potential synergistic or antagonistic interactions between this compound and other defense metabolites, such as capsaicinoids and phenolics.

By addressing these research gaps, a more complete understanding of the role of this compound in the intricate defense network of Capsicum and other plants can be achieved, potentially opening new avenues for crop protection and the development of novel bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. The genetic architecture of the pepper metabolome and the biosynthesis of its signature capsianoside metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Determination of Capsaicin and Dihydrocapsaicin in Capsicum Fruit Samples using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Arabidopsis Pep-PEPR system is induced by herbivore feeding and contributes to JA-mediated plant defence against herbivory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Herbivore feeding preference corroborates optimal defense theory for specialized metabolites within plants - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Anticancer Properties of Capsianoside I: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsianoside I, an acyclic diterpene glycoside found in plants of the Capsicum genus, has emerged as a compound of interest in oncological research.[1][2] While research is in its preliminary stages, initial studies suggest that this non-pungent glycoside may possess notable antiproliferative and cytotoxic properties against various cancer cell lines. This technical guide provides a comprehensive summary of the existing data on the anticancer potential of this compound, including quantitative results from in vitro assays, detailed experimental protocols, and visualizations of putative signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The primary quantitative data available for the anticancer activity of capsianoside-containing fractions comes from in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric.

A study by Chilczuk et al. (2020) investigated the cytotoxic effects of a lipophilic fraction (F3) from sweet pepper (Capsicum annuum L.), which was found to be rich in capsianoside derivatives, including this compound.[3][4] The IC50 values of this fraction against human prostate carcinoma (PC-3) and human colorectal carcinoma (HCT116) cell lines are presented below. For comparison, the cytotoxicity against a normal mouse fibroblast cell line (L929) was also assessed to determine selectivity.[3][4]

Table 1: In Vitro Cytotoxicity of Capsianoside-Rich Fraction (F3)

| Cell Line | Cancer Type | IC50 (µg/mL) |

| PC-3 | Prostate Carcinoma | 51[3] |

| HCT116 | Colorectal Carcinoma | Not explicitly quantified in the provided text, but evaluated.[3] |

| L929 (Normal) | Mouse Fibroblast | 94[3] |

Data sourced from Chilczuk et al. (2020).[3]

The data indicates that the capsianoside-rich fraction exhibits greater cytotoxicity towards the PC-3 cancer cell line compared to the normal L929 fibroblast cell line, suggesting a degree of selectivity.

Experimental Protocols

The following sections detail the standard methodologies employed for the in vitro evaluation of the anticancer properties of compounds like this compound. These protocols are based on established laboratory procedures for anticancer drug screening.[5][6]

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines, such as PC-3 (prostate adenocarcinoma) and HCT116 (colorectal carcinoma), are commonly used for initial screening.[7] A non-cancerous cell line, like L929 (mouse fibroblasts), is often included to assess general cytotoxicity.[3][4]

-

Culture Medium: Cells are typically cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[5]

-

Subculturing: To ensure exponential growth, cells are passaged upon reaching 80-90% confluency.[5]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[5]

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or a capsianoside-rich fraction) for a specified duration, typically 24 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin) are included.[5]

-

MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]

-

Formazan (B1609692) Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[5]

-

IC50 Calculation: The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the resulting dose-response curve.[5]

Apoptosis Detection (Annexin V-FITC/PI Assay)

The Annexin V-FITC/Propidium Iodide (PI) assay is a common method used to detect apoptosis by flow cytometry.

-

Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for a period of 24-48 hours.[5]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and then resuspended in 1X Annexin V binding buffer.[5]

-

Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension.[5]

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[5]

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive cells are indicative of apoptosis, while PI-positive cells suggest necrosis or late-stage apoptosis.[5]

Visualizations: Signaling Pathways and Workflows

Putative Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathways activated by this compound in cancer cells are still under investigation, some evidence points towards the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, the c-Jun N-terminal kinase (JNK) pathway has been implicated in the cellular effects of capsianosides in other contexts.[8] The diagram below illustrates a hypothetical model of how this compound might induce apoptosis through the MAPK/JNK pathway.

General Experimental Workflow for In Vitro Anticancer Screening

The following diagram outlines the typical workflow for the initial in vitro screening of a potential anticancer compound like this compound.

Conclusion and Future Directions

The preliminary evidence suggests that this compound and related compounds hold promise as potential anticancer agents. The available data from in vitro studies on capsianoside-rich fractions indicates cytotoxic activity against prostate cancer cells with a degree of selectivity over normal cells.[3] However, it is crucial to underscore that this research is in its nascent stages.

Future research should focus on:

-

Isolation and Purification: Conducting studies with highly purified this compound to definitively attribute the observed anticancer effects to this specific molecule.

-

Broad-Spectrum Screening: Evaluating the efficacy of pure this compound against a wider panel of cancer cell lines to determine its spectrum of activity.

-

Mechanism of Action: Elucidating the precise molecular mechanisms through which this compound exerts its effects, including the identification of its direct cellular targets and the signaling pathways it modulates.

-

In Vivo Studies: Progressing to preclinical animal models to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.[9]

The insights gained from such studies will be instrumental in determining the therapeutic potential of this compound and its prospects for further development as a novel anticancer drug.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Potential and Capsianosides Identification in Lipophilic Fraction of Sweet Pepper (Capsicum annuum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 7. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Leaf Extracts from Genetic Resource of Capsicum spp. on Neuroprotection and Anti-Neuroinflammation in HT22 and in BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpbs.com [ijpbs.com]

The Antioxidant Potential of Capsianoside I Containing Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capsianoside I, a diterpenoid glycoside found in sweet peppers (Capsicum annuum), has garnered interest for its potential bioactivities. This technical guide provides an in-depth analysis of the current scientific literature concerning the antioxidant potential of extracts containing this compound. While direct radical scavenging activity of isolated capsianosides appears limited, this document synthesizes the available quantitative data from in vitro antiradical and antioxidant assays performed on capsianoside-containing fractions. Detailed experimental methodologies for these assays are provided to facilitate replication and further investigation. Furthermore, this guide explores the methods for obtaining capsianoside-rich extracts and discusses potential, yet to be fully elucidated, signaling pathways that may be modulated by these compounds, drawing parallels with other bioactive molecules from Capsicum species.

Introduction

The quest for novel bioactive compounds with therapeutic potential has led to the extensive investigation of phytochemicals. Among these, compounds from the Capsicum genus, such as capsaicinoids, have been recognized for their diverse pharmacological properties.[1] A lesser-studied group of compounds from sweet peppers are the capsianosides, which are diterpenoid glycosides present in the lipophilic fraction of the fruit.[1] While initial interest in pepper extracts has often focused on their antioxidant capacity, recent studies suggest that the biological activities of capsianosides may be more nuanced than direct radical scavenging. This guide aims to provide a comprehensive overview of the existing research on the antioxidant potential of extracts containing this compound, presenting the data, methodologies, and potential mechanisms of action for the scientific community.

Quantitative Antioxidant and Antiradical Activity

Research into the direct antioxidant activity of isolated capsianosides is sparse. However, studies on fractions of sweet pepper extracts with varying lipophilicity provide insights into the antiradical potential of capsianoside-containing preparations. A significant study by Materska et al. (2020) fractionated an ethanolic extract of sweet pepper pericarp and analyzed the antiradical activity of an aqueous fraction (F1), a 40% methanol-water fraction (F2), and a 70% methanol-water fraction (F3) which was found to be rich in capsianoside derivatives.[2]

The results indicated that the fraction with the highest content of total phenolics, flavonoids, and dihydroxycinnamic acids (F2) exhibited the strongest antiradical activity against both DPPH• and ABTS+• radicals.[2] Conversely, the F3 fraction, which primarily contained capsianoside derivatives, showed the lowest antiradical activity in these assays.[2] This suggests that the direct radical scavenging capacity of capsianosides is low compared to other phenolic compounds present in pepper extracts. These findings are summarized in the tables below.

Table 1: Antiradical Activity of Sweet Pepper Fractions [3]

| Fraction | DPPH• Scavenging Activity (EC50 in mg/mL) | ABTS+• Scavenging Activity (TEAC in mM Trolox/g) |

| F1 (Aqueous) | 2.0 ± 0.04 | 0.28 ± 0.01 |

| F2 (40% MeOH) | 0.4 ± 0.01 | 0.89 ± 0.02 |

| F3 (70% MeOH - Capsianoside-rich) | 10.9 ± 0.21 | 0.09 ± 0.01 |

Data presented as mean ± standard deviation. Lower EC50 value indicates higher DPPH scavenging activity. Higher TEAC value indicates higher ABTS scavenging activity.

Table 2: Total Phenolic, Flavonoid, and Dihydroxycinnamic Acid Content of Sweet Pepper Fractions [3]

| Fraction | Total Phenolics (mg GAE/g) | Total Flavonoids (mg QE/g) | Total Dihydroxycinnamic Acids (mg CAE/g) |

| F1 (Aqueous) | 17.8 ± 0.4 | 1.8 ± 0.1 | 1.8 ± 0.1 |

| F2 (40% MeOH) | 76.9 ± 1.5 | 17.2 ± 0.5 | 45.8 ± 0.9 |

| F3 (70% MeOH - Capsianoside-rich) | 4.9 ± 0.2 | 0.2 ± 0.0 | 0.3 ± 0.0 |

Data presented as mean ± standard deviation. GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; CAE: Caffeic Acid Equivalents.

Experimental Protocols

Extraction and Fractionation of Capsianoside-Containing Extracts

The following protocol describes the methodology used to obtain capsianoside-rich fractions from sweet pepper fruit, as adapted from Materska et al. (2020).[2]

Diagram 1: Extraction and Fractionation Workflow

Caption: Workflow for the extraction and fractionation of sweet pepper pericarp to obtain a Capsianoside-rich fraction.

-

Sample Preparation: Fresh pericarp of sweet pepper is homogenized.

-

Extraction: The homogenized tissue is extracted with 80% (v/v) ethanol.

-

Filtration and Concentration: The extract is filtered, and the ethanol is removed under vacuum.

-

Solid Phase Extraction (SPE): The resulting aqueous solution is loaded onto a C18 SPE column.

-

Fractionation:

-

The column is first washed with deionized water to elute the aqueous fraction (F1).

-

Subsequently, the column is eluted with 40% (v/v) methanol (B129727) to obtain fraction F2.

-

Finally, the column is eluted with 70% (v/v) methanol to yield the capsianoside-rich fraction (F3).

-

DPPH• Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Diagram 2: DPPH Assay Workflow

Caption: General workflow for the DPPH radical scavenging assay.

-

Reagent Preparation: A solution of DPPH in methanol is prepared.

-

Reaction Mixture: The test sample (extract or pure compound) is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the reaction mixture. The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

ABTS+• Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Diagram 3: ABTS Assay Workflow

Caption: General workflow for the ABTS radical cation scavenging assay.

-

Radical Generation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Reagent Preparation: The ABTS+• solution is diluted with ethanol to an absorbance of approximately 0.7 at 734 nm.

-

Reaction Mixture: The test sample is added to the diluted ABTS+• solution.

-

Incubation: The mixture is incubated for a short period (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample.

Potential Signaling Pathways and Future Directions

While the direct antioxidant activity of this compound appears to be low, its biological effects may be mediated through the modulation of cellular signaling pathways. Although no studies have directly investigated the effect of this compound on antioxidant-related signaling, research on other Capsicum-derived compounds, such as capsaicin (B1668287) and capsaicinoid glucosides, provides a basis for hypothesizing potential mechanisms.

A recent study demonstrated that a capsaicinoid glucoside protects HepG2 cells against hydrogen peroxide-induced oxidative stress via the TRPV1/Nrf2 pathway.[4] The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel that can be activated by capsaicin. Activation of TRPV1 can lead to an influx of calcium, which can trigger various downstream signaling cascades. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Diagram 4: Hypothetical Signaling Pathway for Capsianoside-Mediated Effects

Caption: A hypothetical signaling pathway for the indirect antioxidant effects of this compound.

Future research should focus on isolating pure this compound and evaluating its effects on cellular models of oxidative stress. Investigating its ability to modulate the Nrf2-ARE pathway and other relevant signaling cascades will be crucial in elucidating its true biological potential. Furthermore, given the observed anticancer properties of capsianoside-rich fractions, exploring the interplay between these effects and cellular redox status is a promising avenue for further study.

Conclusion

The available evidence suggests that the direct radical scavenging activity of this compound is limited, especially when compared to phenolic compounds also present in sweet peppers. However, the notable anticancer activity of capsianoside-rich extracts points towards other significant biological effects. Future investigations should pivot from traditional antioxidant assays to exploring the modulation of cellular signaling pathways, such as the Nrf2-ARE pathway, to uncover the potential indirect antioxidant and cytoprotective mechanisms of this compound. This shift in focus will be instrumental for drug development professionals and scientists in understanding and harnessing the full therapeutic potential of this unique class of compounds.

References

- 1. scialert.net [scialert.net]

- 2. Extraction and purification of capsaicin from capsicum oleoresin using an aqueous two-phase system combined with chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sciencemadness Discussion Board - Capsaicin extraction and isolation - Powered by XMB 1.9.11 [sciencemadness.org]

The Antimicrobial Potential of Capsianoside I: A Technical Review of Current Evidence

For Immediate Release

Pulawy, Poland – December 18, 2025 – This technical guide provides a comprehensive overview of the current state of research into the antibacterial and antimicrobial properties of Capsianoside I, a diterpene glycoside found in Capsicum annuum. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound.

Executive Summary

This compound has emerged as a compound of interest within the broader investigation of the antimicrobial properties of phytochemicals derived from Capsicum species. However, research specifically isolating and characterizing the antimicrobial effects of pure this compound is still in its nascent stages. The most significant evidence to date points to the inhibitory effects of a capsianoside-containing fraction against Listeria monocytogenes. This guide will synthesize the available data, detail relevant experimental approaches, and provide a framework for future research by illustrating the types of data and analyses that will be crucial for elucidating the full potential of this compound as an antimicrobial agent. Due to the limited availability of specific data on this compound, this guide will also reference the more extensively studied related compound, capsaicin (B1668287), to provide illustrative examples of experimental protocols and data presentation.

Introduction to this compound

Capsianosides are a group of acyclic diterpene glycosides isolated from Capsicum annuum plants.[1] While the antimicrobial properties of other Capsicum compounds, such as capsaicin and various phenolic compounds, are well-documented, the specific contributions of capsianosides to the overall antimicrobial profile of pepper extracts are an area of active investigation.[1]

Antibacterial and Antimicrobial Activity of Capsianoside-Containing Fractions

The primary evidence for the antibacterial activity of capsianosides comes from a 2016 study by Bacon et al. on jalapeño pepper (Capsicum annuum var. annuum) extracts.[2] In this study, reverse-phase HPLC was used to fractionate the pepper extract. Two fractions, E and F, initially displayed antibacterial activity against Listeria monocytogenes, Salmonella enterica, and Escherichia coli O157:H7.[2]

Further fractionation of fraction E yielded a sub-fraction, E1, which demonstrated clear inhibition of Listeria monocytogenes.[2] HPLC-MS analysis of fraction E1 revealed the presence of compounds identified as capsianosides.[2] It is important to note that this study did not test a purified form of this compound, and the observed activity is attributed to a mixture of compounds within the E1 fraction.[2] The study also highlighted that a pure commercial standard for capsianosides was not available, which has limited further research.[2]

Table 1: Summary of Antibacterial Activity of a Capsianoside-Containing Fraction

| Bacterial Strain | Result | Reference |

| Listeria monocytogenes | Inhibition by fraction E1 | Bacon et al., 2017[2] |

| Salmonella enterica | No inhibition by fraction E1 | Bacon et al., 2017[2] |

| Escherichia coli O157:H7 | No inhibition by fraction E1 | Bacon et al., 2017[2] |

Experimental Protocols

Detailed experimental protocols for testing the antimicrobial activity of pure this compound are not yet published due to the aforementioned limitations in isolating the pure compound. However, the methodologies used in the Bacon et al. study for fractionated extracts, and those commonly used for assessing the antimicrobial properties of natural products like capsaicin, provide a clear roadmap for future investigations.

General Protocol for Antimicrobial Susceptibility Testing (Illustrative Example)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, which would be a critical step in evaluating the efficacy of purified this compound.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.

Materials:

-

Test compound (e.g., purified this compound)

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

-

Positive control (e.g., a known antibiotic)

-

Negative control (broth and solvent only)

Methodology:

-

Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium to achieve a range of concentrations.

-

Inoculum Preparation: The bacterial strain is cultured overnight, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to the final inoculum concentration.

-

Microtiter Plate Assay: The serially diluted test compound is added to the wells of a 96-well plate. The prepared bacterial inoculum is then added to each well.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Figure 1. Workflow for MIC Determination.

Proposed Mechanisms of Action and Signaling Pathways (Hypothetical)

The precise mechanism of action for this compound has not been elucidated. For many antimicrobial compounds derived from plants, the cell membrane is a primary target. It is plausible that, like other glycosides, this compound may interact with and disrupt the bacterial cell membrane, leading to increased permeability and eventual cell death. Future research should focus on membrane potential assays, leakage of intracellular components, and electron microscopy to investigate these potential mechanisms.

The following diagram illustrates a hypothetical signaling pathway for a natural antimicrobial compound that disrupts the bacterial cell membrane, which could serve as a starting point for investigating this compound.

Figure 2. Hypothetical Mechanism of Action.

Future Directions and Conclusion

The preliminary findings regarding the antibacterial activity of capsianoside-containing fractions are promising and warrant further investigation. The immediate priorities for future research are the development of robust methods for the isolation and purification of this compound and other individual capsianosides. Once purified compounds are available, a systematic evaluation of their antimicrobial spectrum using standardized methods, such as MIC and minimum bactericidal concentration (MBC) assays, will be essential.

Furthermore, studies into the mechanism of action, potential for synergistic effects with existing antibiotics, and anti-biofilm capabilities will be crucial in determining the therapeutic potential of this compound.

References

- 1. Capsicum fruits as functional ingredients with antimicrobial activity: an emphasis on mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of jalapeño pepper (Capsicum annuum var. annuum) extract fractions against select foodborne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergent Role of Capsianoside I in Cellular Signaling: A Technical Overview for Drug Discovery

For Immediate Release

[City, State] – [Date] – As the quest for novel therapeutic agents continues, natural compounds are increasingly under the microscope for their potential to modulate cellular pathways implicated in disease. Among these, Capsianoside I, a diterpenoid glycoside found in sweet peppers, is emerging as a compound of interest. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from direct studies and insights from related compounds to illuminate its potential for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a non-pungent diterpenoid glycoside isolated from the fruits of Capsicum annuum. Unlike its well-known pungent cousin, capsaicin, the biological activities of capsianosides are less explored. However, preliminary research suggests that these compounds possess significant bioactivity, including potential anticancer and permeability-modulating effects. This whitepaper will delve into the known cellular and molecular interactions of this compound and its analogs, providing a foundational understanding for future research and development.

Anticancer Activity and Cytotoxicity

Recent studies have highlighted the potential of this compound as an anticancer agent. A lipophilic fraction of sweet pepper, primarily containing capsianoside derivatives including this compound, demonstrated significant cytotoxicity against human prostate cancer (PC-3) cells.[1][2]

| Cell Line | Compound/Fraction | IC50 Value |

| PC-3 (Prostate Cancer) | Fraction containing this compound | 51 µg/mL |

| L929 (Normal Fibroblasts) | Fraction containing this compound | 94 µg/mL |

Table 1: Cytotoxicity of a this compound-containing fraction.[1][2]

The data indicates a degree of selectivity for cancer cells over normal cells, a desirable characteristic for a potential chemotherapeutic agent. The underlying mechanism for this selective cytotoxicity is yet to be fully elucidated, but it is hypothesized to involve the induction of apoptosis.

Modulation of Cellular Permeability

Research on a closely related compound, Capsianoside F, has provided insights into how capsianosides may affect cellular structures. In a study using human intestinal Caco-2 cell monolayers, Capsianoside F was found to increase tight-junctional permeability.[3][4] This effect is attributed to the modulation of the actin cytoskeleton.

| Parameter | Effect of Capsianoside F |

| G-actin content | Decreased by 40% |

| F-actin content | Increased by 16% |

Table 2: Effect of Capsianoside F on Actin Reorganization.[3]

This reorganization of actin filaments suggests a potential role for capsianosides in modulating the physical barriers within the body, which could have implications for drug delivery and understanding disease processes involving altered cell-cell junctions. The study also suggested a possible inhibition of Protein Kinase C (PKC) may be involved in this mechanism.[3]

Inferred Mechanisms of Action from Related Compounds

Given the limited direct research on this compound, examining the well-documented mechanisms of other bioactive compounds from peppers, such as capsaicin, can provide valuable hypotheses for its mode of action.

Anti-Inflammatory Pathways

Capsaicin is known to exert potent anti-inflammatory effects. It is plausible that this compound may share similar mechanisms, which are known to involve the inhibition of key inflammatory signaling pathways.

-

NF-κB Signaling: Capsaicin has been shown to inhibit the degradation of IκB-α, which is a critical step in the activation of the NF-κB pathway.[5] By preventing the activation of NF-κB, the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as the production of nitric oxide (NO), is suppressed.[6]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another central regulator of inflammation. Capsaicin has been demonstrated to inhibit this pathway, contributing to its anti-inflammatory effects.[6]

References

- 1. Anticancer Potential and Capsianosides Identification in Lipophilic Fraction of Sweet Pepper (Capsicum annuum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effect of capsianoside, a diterpene glycoside, on tight-junctional permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Capsaicin exhibits anti-inflammatory property by inhibiting IkB-a degradation in LPS-stimulated peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Capsaicin affects macrophage anti-inflammatory activity via the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Diterpenoid: A Technical Guide to Capsianoside I in Pepper Varieties

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of Capsianoside I, a non-pungent diterpenoid glycoside found in various pepper (Capsicum) species. While quantitative data on its natural abundance across a wide range of pepper varieties remains an area for further investigation, this document synthesizes the existing qualitative, analytical, and biological activity information. It provides a framework for future research into this potentially valuable bioactive compound.

Introduction to this compound

This compound belongs to a class of acyclic diterpene glycosides that are increasingly being identified in pepper fruits. Unlike the well-known capsaicinoids, which are responsible for the pungency of hot peppers, capsianosides are non-pungent. Their presence has been confirmed in both sweet and pungent varieties of Capsicum annuum.[1][2] Emerging research suggests that this compound is not an inert component of the pepper metabolome; it has been identified as a compound that can suppress the perception of pungency and exhibits potential anticancer properties.[3][4]

Natural Abundance of this compound: A Knowledge Gap

A comprehensive, comparative analysis of the concentration of this compound across a diverse range of pepper varieties is not yet available in the scientific literature. Current metabolomic studies of Capsicum species have identified a wide variety of capsianosides and have shown that the profiles of these compounds differ significantly between cultivars.[1][5][6] These studies, however, have been largely qualitative or semi-quantitative in nature, focusing on the diversity of the metabolome rather than the absolute quantification of individual compounds like this compound.

One metabolomics study of 32 diverse pepper accessions, including C. annuum, C. chinense, C. frutescens, and C. baccatum, revealed that a large group of capsianosides was highly abundant in all C. annuum genotypes.[1][6] Another study comparing wild and domesticated chili peppers also noted significant differences in the overall metabolic profiles, which would likely include variations in capsianoside content.[5][7]

Table 1: Quantitative Data on this compound in Different Pepper Varieties

| Pepper Variety | Plant Part | This compound Concentration | Reference |

| Data Not Available | - | - | - |

Note: Extensive literature searches did not yield specific quantitative data for the concentration of this compound in different pepper varieties. The table above highlights this significant knowledge gap and underscores the need for future quantitative studies.

Biological Activity of this compound

Pungency Suppression

A notable biological activity of this compound is its ability to suppress the pungency of capsaicinoids.[4] A study combining non-targeted liquid chromatography/mass spectrometry (LC-MS) flavoromics with sensory analysis of 10 different chili pepper samples identified this compound as one of three compounds that significantly decreased the perceived pungency when added to a capsaicinoid mixture.[4] The precise mechanism of this suppression is not yet fully understood but may involve interactions with the transient receptor potential vanilloid 1 (TRPV1), the receptor responsible for detecting capsaicin (B1668287).

Anticancer Potential

Research has indicated that a lipophilic fraction of sweet pepper, rich in capsianoside derivatives, exhibits significant cytotoxic activity against human prostate cancer cells (PC-3).[3] While this study did not isolate and test this compound individually, it points to the potential of this class of compounds in cancer research. The observed cytotoxicity was specific to cancer cells, with less effect on normal fibroblast cells.[3]

Experimental Protocols